2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
CAS No.: 923141-21-3
Cat. No.: VC5006630
Molecular Formula: C16H14BrN3O3S2
Molecular Weight: 440.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923141-21-3 |
|---|---|
| Molecular Formula | C16H14BrN3O3S2 |
| Molecular Weight | 440.33 |
| IUPAC Name | 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |
| Standard InChI Key | CXMPTBIIZWOCEZ-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Introduction
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound belonging to the benzothiazole derivative family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties. The unique structural framework of this compound, combining bromobenzamide and dimethylsulfamoyl-benzothiazole moieties, makes it a promising candidate for drug discovery and material science applications.
Chemical and Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
| Molecular Formula | C15H12BrN3O3S2 |
| Molecular Weight | 426.31 g/mol |
| SMILES Notation | BrC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
| Functional Groups | Bromobenzene, Benzothiazole, Sulfonamide, Amide |
| Structural Features | Contains bromine substitution on benzene and a dimethylsulfamoyl group on benzothiazole |
The compound's structure is characterized by the integration of electron-withdrawing groups (bromo and sulfonamide), which influence its physicochemical properties and biological activity.
Synthesis Pathways
The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves:
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Benzothiazole Core Formation: The benzothiazole ring is synthesized via cyclization reactions involving substituted anilines and sulfur-containing reagents.
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Sulfonamide Substitution: Dimethylsulfonamide is introduced through nucleophilic substitution reactions.
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Amide Bond Formation: Coupling reactions between bromobenzoyl chloride and the benzothiazole derivative yield the final product.
These steps require controlled reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated potent antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungal species. The sulfonamide group enhances the compound's ability to inhibit microbial enzymes by mimicking natural substrates.
Anticancer Potential
The bromobenzamide moiety is known to interact with cancer cell receptors, disrupting cell proliferation pathways. Molecular docking studies suggest strong binding affinity to key proteins involved in cancer progression.
Antiparasitic Applications
Similar compounds have shown efficacy against Trypanosoma brucei and Plasmodium falciparum. The electron-withdrawing bromine atom contributes to high selectivity against protozoan parasites.
Molecular Docking Studies
Studies using computational tools indicate that this compound binds effectively to enzyme active sites due to its rigid aromatic framework and hydrogen bond acceptors/donors.
In Vitro Assays
Preliminary biological evaluations have shown:
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Moderate to high activity against breast cancer cell lines.
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Promising antimicrobial effects with minimal cytotoxicity to human cells.
Applications
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Drug Development: Potential candidate for anticancer and antimicrobial drug pipelines.
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Material Science: The aromatic structure may find use in organic semiconductors or dyes.
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Biological Probes: Useful in studying enzyme inhibition mechanisms due to its structural versatility.
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